molecular formula C18H16IN3O B2355922 (E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 402946-50-3

(E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B2355922
CAS No.: 402946-50-3
M. Wt: 417.25
InChI Key: BOFVSAQBGFAFKF-UDWIEESQSA-N
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Description

Synthesis Analysis

A versatile and robust mechanochemical route to Aldehyde–Schiff base conversions has been established for a broad range of aldehydes via a simple cogrinding in mortar with a pestle under a solvent‐free, as well as solvent‐assisted, environment . The solvent‐free mechanochemical conversion of p‐toluidine and aromatic aldehydes to the corresponding Schiff bases proceeded more smoothly than the corresponding synthesis with 4‐aminobenzonitrile .


Molecular Structure Analysis

The molecular formula of the compound is C18H16IN3O . It has an average mass of 417.244 Da and a monoisotopic mass of 417.033783 Da .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 470.8±55.0 °C and a predicted density of 1.51±0.1 g/cm3 . Its pKa is predicted to be 8.10±0.20 .

Scientific Research Applications

Corrosion Inhibition

(E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, a Schiff base derivative, demonstrates effective corrosion inhibition properties. For instance, its effectiveness in inhibiting mild steel corrosion in sulfuric acid solutions has been highlighted, showing a significant reduction in corrosion with high efficiency, even at low concentrations. This effect is attributed to its adsorption on mild steel surfaces, which follows the Langmuir adsorption isotherm model. The compound's excellent inhibition capabilities were also confirmed using scanning electron microscopy (Al-amiery et al., 2014).

Fluorescent Properties

Research on novel fluorescent Schiff base derivatives of 4-aminoantipyrine, which include compounds structurally similar to this compound, has revealed their potential in fluorescence-based applications. These compounds exhibit large Stokes shifts and dual emission properties, making them suitable for various spectroscopic and imaging applications. Structural and DFT analyses contribute to understanding their molecular interactions and properties (Alam et al., 2015).

Anticancer Potential

Schiff bases derived from 4-aminoantipyrine, akin to this compound, have shown promising results in anticancer studies. Synthesized pyrazolone derivatives with similar structures have been evaluated for their anticancer activity, particularly against breast cancer cell lines, showing significant inhibitory effects. This indicates the potential of such compounds in the development of new anticancer therapies (Ghorab et al., 2014).

Properties

IUPAC Name

4-[(4-iodophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3O/c1-13-17(20-12-14-8-10-15(19)11-9-14)18(23)22(21(13)2)16-6-4-3-5-7-16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFVSAQBGFAFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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